2-Bromo-6-difluoromethoxy-4-methylpyridine
Overview
Description
2-Bromo-6-difluoromethoxy-4-methylpyridine is a chemical compound with the molecular formula C7H6BrF2NO. It is a pyridine derivative that features bromine, difluoromethoxy, and methyl substituents. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and agrochemicals, due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-difluoromethoxy-4-methylpyridine typically involves the bromination of 6-difluoromethoxy-4-methylpyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-difluoromethoxy-4-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group using palladium catalysts and boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) in ether, catalytic hydrogenation.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4), boronic acids, and bases like potassium carbonate (K2CO3) in solvents such as toluene or dimethylformamide (DMF).
Major Products Formed
Substitution: Formation of 2-substituted-6-difluoromethoxy-4-methylpyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dehalogenated pyridine derivatives.
Coupling: Formation of biaryl or alkyl-aryl compounds.
Scientific Research Applications
2-Bromo-6-difluoromethoxy-4-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the design and synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological and inflammatory conditions.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-difluoromethoxy-4-methylpyridine depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, in medicinal chemistry, it may act as a ligand for specific receptors or enzymes, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
2-Bromo-6-difluoromethoxy-4-methylpyridine can be compared with other similar compounds, such as:
2-Bromo-4-difluoromethoxy-6-methylpyridine: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
2-Bromo-6-fluoro-4-methylpyridine:
2-Bromo-6-(trifluoromethoxy)pyridine: Contains a trifluoromethoxy group instead of difluoromethoxy, which can significantly alter its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-bromo-6-(difluoromethoxy)-4-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO/c1-4-2-5(8)11-6(3-4)12-7(9)10/h2-3,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOZDKCQMGMKNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Br)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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